![molecular formula C20H23NO2S B4178176 N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4178176.png)
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide
Overview
Description
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has shown great potential in the field of pain management. This drug was developed as a safer alternative to traditional NSAIDs, which are known to cause gastrointestinal and cardiovascular complications. ATB-346 is a prodrug that is metabolized in the body to release a potent anti-inflammatory agent, H2S, which has been shown to have beneficial effects on the cardiovascular system, immune system, and nervous system.
Mechanism of Action
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide is a prodrug that is metabolized in the body to release H2S. H2S has been shown to have anti-inflammatory and antioxidant properties, which contribute to the drug's therapeutic effects. H2S has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide has been shown to have beneficial effects on the cardiovascular system, immune system, and nervous system. H2S has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. H2S has also been shown to have antiplatelet effects, which can reduce the risk of blood clots. Additionally, H2S has been shown to have anti-inflammatory effects on the immune system and neuroprotective effects on the nervous system.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, there are also limitations to using N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide in lab experiments, including its cost and limited availability.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide. One area of interest is the development of more potent and selective H2S-releasing prodrugs. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide in humans. Finally, there is a need for clinical trials to investigate the potential of N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide as a treatment for various inflammatory and pain-related conditions.
Scientific Research Applications
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide has been extensively studied for its anti-inflammatory and analgesic properties in various animal models. It has been shown to be effective in reducing pain and inflammation in models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide has been shown to have a lower risk of gastrointestinal and cardiovascular complications compared to traditional NSAIDs.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-tert-butylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14(22)15-6-5-7-17(12-15)21-19(23)13-24-18-10-8-16(9-11-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMANRLBGYQLIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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